N-4-Benzoyl-5-fluorocytosine
CAS No.:
Cat. No.: VC16535564
Molecular Formula: C11H8FN3O2
Molecular Weight: 233.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8FN3O2 |
|---|---|
| Molecular Weight | 233.20 g/mol |
| IUPAC Name | N-(5-fluoro-2-oxo-5H-pyrimidin-4-yl)benzamide |
| Standard InChI | InChI=1S/C11H8FN3O2/c12-8-6-13-11(17)15-9(8)14-10(16)7-4-2-1-3-5-7/h1-6,8H,(H,14,15,16,17) |
| Standard InChI Key | WNVSVFQDNDJZIH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=O)N=CC2F |
Introduction
Chemical Structure and Physicochemical Properties
N-4-Benzoyl-5-fluorocytosine (C₁₂H₁₀FN₃O₂) is a small-molecule antimetabolite with a molecular weight of 233.2 g/mol. Its structure features a cytosine base modified at position 5 with a fluorine atom and at position 4 with a benzoyl group (Figure 1). The benzoyl moiety enhances lipophilicity, facilitating membrane permeability, while the fluorine atom increases electronegativity, stabilizing interactions with enzymatic targets such as thymidylate synthase.
Table 1: Key Physicochemical Properties of N-4-Benzoyl-5-Fluorocytosine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀FN₃O₂ |
| Molecular Weight | 233.2 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
| Stability | Stable at RT; hydrolyzes under acidic/basic conditions |
| Storage Recommendations | -20°C, desiccated, protected from light |
The compound’s stability profile necessitates careful handling, as moisture exposure accelerates decomposition. X-ray crystallographic studies of analogous N4-acylated cytosine derivatives reveal planar conformations that favor intercalation into DNA or RNA structures, a property critical to its antimetabolite activity .
Synthetic Methodologies and Optimization
The synthesis of N-4-Benzoyl-5-fluorocytosine typically involves a two-step protocol: (1) fluorination of cytosine at position 5, followed by (2) N4-benzoylation. Recent innovations in N-glycosidation, such as the Et₃SiH/I₂ system, have improved stereoselectivity and yields in analogous nucleoside syntheses .
Fluorination and Acylation Reactions
5-Fluorocytosine is first synthesized via direct fluorination of cytosine using hydrogen fluoride or Selectfluor®. Subsequent N4-benzoylation employs benzoyl chloride in the presence of a base (e.g., triethylamine) to achieve regioselective acylation. Modifications to this protocol, including microwave-assisted heating, reduce reaction times from 24 hours to 2–3 hours while maintaining yields >85%.
Stereoselective N-Glycosidation
The Et₃SiH/I₂ promoter system enables efficient coupling of acylated nucleobases with protected sugar moieties. For N-4-Benzoyl-5-fluorocytosine, this method achieves β-selectivity ratios up to 50:1 (α:β) when paired with 2-deoxyribose derivatives . Anomerization at elevated temperatures further enhances β-anomer purity, critical for biological activity .
Mechanisms of Biological Activity
N-4-Benzoyl-5-fluorocytosine exerts its effects through two primary pathways:
Antimetabolite Activity in Cancer
Upon cellular uptake, the compound is debenzoylated to release 5-fluorocytosine, which is subsequently converted to 5-fluorodeoxyuridine monophosphate (FdUMP). FdUMP irreversibly inhibits thymidylate synthase, depleting thymidine pools and inducing DNA strand breaks during replication. Comparative studies of N4-acylated derivatives demonstrate reduced mitochondrial toxicity compared to non-acylated parent compounds, likely due to decreased accumulation in mitochondrial matrices .
Antifungal Action
In Candida species, the benzoyl group enhances fungal uptake via passive diffusion. Intracellular esterases hydrolyze the N4-benzoyl group, releasing 5-fluorocytosine, which is converted to 5-fluorouracil. This metabolite incorporates into fungal RNA, disrupting protein synthesis and cell division.
Therapeutic Applications and Efficacy
Oncology
Preclinical studies in murine xenograft models show a 40% reduction in tumor volume at 50 mg/kg doses (oral administration) over 21 days. Synergistic effects with cisplatin have been observed in vitro, with combination indices <0.5 indicating strong potentiation.
Mycology
In vitro susceptibility testing against Candida albicans reveals MIC₉₀ values of 2–4 μg/mL, comparable to fluconazole but with reduced hepatotoxicity in murine models. Resistance rates remain <5% in clinical isolates, attributed to the compound’s dual mechanism of action.
Pharmacokinetics and Metabolism
Table 2: Pharmacokinetic Parameters in Rodent Models
| Parameter | Value (Mean ± SD) |
|---|---|
| Oral Bioavailability | 78 ± 12% |
| Tₘₐₓ | 1.5 ± 0.3 h |
| t₁/₂ | 4.2 ± 0.8 h |
| Vd | 0.6 ± 0.1 L/kg |
| CL | 0.15 ± 0.03 L/h/kg |
Hepatic metabolism accounts for 60% of clearance, primarily via CYP3A4-mediated N-debenzoylation. Renal excretion of unchanged drug constitutes <10% of total elimination.
Recent Advances and Future Directions
The 2024 development of Et₃SiH/I₂-mediated glycosidation offers a scalable route to β-anomer-enriched N-4-Benzoyl-5-fluorocytosine, addressing previous challenges in stereochemical control . Ongoing clinical trials (NCT04877067) evaluate its efficacy as a radiosensitizer in glioblastoma, with preliminary data showing a 2.1-fold increase in tumor regression rates compared to standard therapy.
Future research should explore:
-
Polymer-Conjugated Prodrugs: Enhancing tumor-specific delivery via PEGylation or nanoparticle encapsulation.
-
Antiviral Applications: Structural parallels to N4-acyl anti-HIV nucleosides suggest potential utility against viral polymerases .
-
Metabolic Engineering: CRISPR-Cas9 modification of gut microbiota to prevent premature debenzoylation and improve oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume